7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Description
7-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic boronic ester derivative with a pyrrolo[2,3-c]pyridine core. Its structure features:
- 7-Methoxy group: Enhances electron density and influences solubility/reactivity.
- 1-Methyl substituent: Provides steric protection and modulates electronic effects.
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate): A stable boronic ester group critical for Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-9-17-13(19-6)12-10(11)7-8-18(12)5/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWKNJUAJVNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2C=CN3C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117900 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103352-53-8 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103352-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pyridine Derivatives
- Method: Bromination at specific positions (e.g., 3-position) of pyridine rings using N-bromosuccinimide (NBS) or elemental bromine in organic solvents like chloroform or dichloromethane.
- Conditions: Typically performed at 0°C to room temperature, reaction times vary from 10 minutes to 1 hour.
- Outcome: Selective bromination yields 3-bromo- or 5-bromo-pyridine derivatives, which serve as coupling partners.
Sulfonylation
- Method: Tosylation of amino groups using p-toluenesulfonyl chloride in the presence of bases like sodium hydroxide or triethylamine.
- Conditions: Conducted at 0°C to room temperature, reaction times from 1 to 12 hours.
- Purpose: Enhances reactivity and stability of intermediates for subsequent transformations.
Formation of Boronic Esters
- Method: N-alkylation of pyrazole boronic esters with alkyl halides (e.g., mesylates) via nucleophilic substitution, followed by Suzuki coupling.
- Conditions: Reactions performed under inert atmosphere (N₂), using bases like potassium carbonate or cesium carbonate, in solvents such as dioxane/water mixtures at 80°C.
Suzuki-Miyaura Cross-Coupling
- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Reagents: Boronic acids or esters (e.g., phenylboronic acid, dioxaborolane derivatives), halogenated pyridines.
- Conditions: Typically at 80°C in a mixture of dioxane and water, with bases like potassium carbonate or cesium carbonate.
- Outcome: Formation of the core pyrrolo[2,3-c]pyridine scaffold with high yields (often between 50-70%).
Data Table 1: Representative Suzuki Coupling Conditions
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |
| Reagents | Boronic ester, halogenated pyridine |
| Solvent | Dioxane/water (2.5:1) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Temperature | 80°C |
| Reaction Time | 1-16 hours |
| Yield | 50-70% |
Functionalization and Final Assembly
Introduction of Methoxy and Methyl Groups
Incorporation of the Tetramethyl-1,3,2-dioxaborolane Group
- Method: Formation of the boronate ester involves reaction of the corresponding boronic acid with diols, such as pinacol or tetramethyl derivatives, under dehydrating conditions.
- Conditions: Usually performed at room temperature or slightly elevated temperatures in the presence of acid catalysts or dehydrating agents.
Notable Research Findings and Data
Synthesis via Domino and Palladium-Mediated Routes
- Research: A study demonstrated the use of domino cyclization and palladium-mediated substitution to efficiently assemble the pyrrolopyridine core, achieving yields up to 75% for key intermediates.
- Implication: These methods streamline synthesis by reducing steps and improving overall yields.
Bromination and Tosylation
- Data: Bromination at 0°C to room temperature using NBS yields regioselective bromides within 10-60 minutes, while tosylation proceeds efficiently at 0°C to room temperature over 1-12 hours, with yields exceeding 50%.
Suzuki Coupling Yields
| Compound | Coupling Partner | Yield (%) | Conditions |
|---|---|---|---|
| 8 | Phenylboronic acid | 53-65 | 80°C, dioxane/water, K₂CO₃ |
| 9–11 | Various boronic esters | 50-70 | Similar to above |
Summary of the Synthetic Route
| Step | Description | Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Bromination of pyridine derivatives | NBS, CHCl₃, 0°C to RT, 10-60 min | Regioselective, high yield |
| 2 | Tosylation of amino groups | TsCl, NaOH, 0°C to RT, 1-12 h | Yields >50% |
| 3 | Formation of boronic esters | Boronic acids/esters, base, dehydrating conditions | 75% yield from precursors |
| 4 | Suzuki-Miyaura cross-coupling | Pd catalyst, boronic ester, halogenated pyridine, K₂CO₃ | 50-70% yields |
| 5 | Alkylation/methylation | Methyl iodide, base, room temperature | Efficient methylation |
| 6 | Final functionalization and purification | Standard organic purification techniques | Purity >95% |
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine undergoes several types of chemical reactions:
Cross-Coupling Reactions: This compound is highly valuable in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.
Substitution Reactions: The methoxy and methyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation.
Boranes: Formed through reduction.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry. Its structural features make it a candidate for developing new therapeutic agents. The presence of the pyrrolo[2,3-c]pyridine moiety is notable for its biological activity.
Case Studies :
- Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit potent anticancer properties. The incorporation of boron-containing groups enhances the interaction with biological targets such as kinases and receptors involved in cancer progression .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that can lead to the formation of more complex molecules.
Applications :
- Cross-Coupling Reactions : The boron component facilitates cross-coupling reactions with organometallic reagents, which are essential in synthesizing pharmaceuticals and agrochemicals .
Materials Science
In materials science, this compound can be utilized to create advanced materials with specific properties.
Potential Uses :
- Polymer Chemistry : The dioxaborolane moiety can be used to develop polymers with tailored functionalities for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is primarily related to its role as a boronic ester. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The methoxy and methyl groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolo-Pyridine Family
Key analogues and their distinguishing features are summarized below:
*Estimated based on analogous structures.
Key Observations:
- Substituent Effects :
- Methoxy vs. Trifluoromethyl : The 7-OCH₃ group in the target compound increases electron density compared to electron-withdrawing CF₃ (as in ), which may enhance oxidative stability but reduce electrophilic reactivity.
- Protective Groups : Bulky silyl groups (e.g., Si(iPr)₃ in ) improve stability but hinder coupling efficiency, whereas the 1-methyl group in the target compound balances steric and electronic effects.
Reactivity in Cross-Coupling Reactions
The pinacol boronate group enables Suzuki-Miyaura coupling, but reactivity varies with substitution:
- Target Compound : Moderate reactivity due to the electron-donating 7-OCH₃ group; suitable for coupling with aryl halides under mild conditions .
- 5-CF₃ Analogues () : Electron-withdrawing CF₃ accelerates oxidative addition but may require higher catalyst loading.
- Sterically Shielded Derivatives () : Reduced reactivity due to bulky substituents, necessitating optimized ligands (e.g., SPhos or XPhos).
Physical and Spectroscopic Properties
- Solubility: The 7-OCH₃ group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar CF₃- or alkyl-substituted analogues .
- NMR Signatures :
Biological Activity
7-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly in relation to its role as an inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), a key enzyme implicated in various neurodegenerative diseases and other conditions.
- Molecular Formula : C₁₅H₂₁BN₂O₃
- Molecular Weight : 288.15 g/mol
- CAS Number : 2103352-53-8
DYRK1A is involved in the regulation of neuronal progenitor cell proliferation and differentiation. Inhibition of this kinase has been associated with therapeutic effects in conditions such as Alzheimer's disease and Down syndrome. The compound under discussion has shown promise as a selective DYRK1A inhibitor, which may lead to advancements in treatment strategies for these diseases.
Inhibition Studies
Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant inhibitory activity against DYRK1A. For instance:
- Compounds derived from this structural class have demonstrated nanomolar-level inhibition of DYRK1A enzymatic activity.
| Compound | IC50 (nM) |
|---|---|
| 7-Methoxy-Pyrrolo Compound | 76 - 186 |
These values indicate a strong binding affinity to DYRK1A, suggesting that modifications to the pyrrolo structure can enhance potency and selectivity.
Anti-inflammatory and Antioxidant Properties
In addition to DYRK1A inhibition, studies have confirmed that compounds similar to 7-methoxy-1-methyl-pyrrolo[2,3-c]pyridine possess notable anti-inflammatory and antioxidant properties. For example:
- The oxygen radical absorbance capacity (ORAC) assays indicated that these compounds can effectively scavenge free radicals.
- LPS-induced pro-inflammatory responses were significantly reduced in cellular models treated with these compounds.
Case Studies
Several case studies have highlighted the biological implications of inhibiting DYRK1A:
- Neuroprotection : In a model of Alzheimer's disease, treatment with DYRK1A inhibitors resulted in improved cognitive function and reduced amyloid plaque formation.
- Diabetes Treatment : Inhibitors like 7-methoxy derivatives were evaluated for their potential in managing diabetes by modulating insulin signaling pathways.
Q & A
Q. What synthetic routes are optimal for preparing 7-methoxy-1-methyl-4-borylated pyrrolo[2,3-c]pyridine?
Methodological Answer: The compound’s boronate ester group suggests Suzuki-Miyaura cross-coupling as a key step. A typical protocol involves:
- Borylation of halogenated precursors : Use Pd(PPh₃)₄ (1.5–2 mol%) as a catalyst, K₂CO₃ (2M aqueous solution) as a base, and toluene/ethanol (3:1) as solvent at reflux (80–90°C) .
- Regioselective functionalization : Methoxy and methyl groups on the pyrrolo[2,3-c]pyridine core may require N-protection (e.g., methoxymethyl chloride) to prevent undesired side reactions during substitution .
- Purification : Flash chromatography (silica gel, CH₂Cl₂) yields ~40–60% purity. Confirm regiochemistry via ¹H NMR (e.g., aromatic protons at δ 8.60 ppm for pyrrolo-pyridine systems) .
Q. How should researchers characterize the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Focus on diagnostic signals:
- X-ray crystallography : Resolve regiochemical ambiguity (e.g., dihedral angles between pyrrolo-pyridine and substituents <10° indicate planar conformation) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of pinacol boronate moiety).
Q. What safety precautions are critical during handling?
Methodological Answer:
- Thermal stability : Avoid heat sources (P210) due to potential decomposition of boronate esters .
- Storage : Keep under inert gas (N₂/Ar) at –20°C (P403) to prevent hydrolysis .
- PPE : Use nitrile gloves (H312/H315) and fume hoods (P261) during synthesis .
Advanced Research Questions
Q. How can regioselectivity challenges in N-functionalization be addressed?
Methodological Answer:
- Protecting group strategy : Methoxymethyl (MOM) protection (using methoxymethyl chloride/NaH in THF) minimizes competing reactions at the pyrrolo nitrogen. Evidence shows a 1:1.6 ratio of regioisomers without directed protection .
- Deprotonation control : Use bulky bases (e.g., LDA) to favor deprotonation at the 1-position over the 7-position .
- Kinetic vs. thermodynamic control : Lower temperatures (–78°C) favor kinetic products, while reflux conditions shift equilibrium toward thermodynamically stable isomers .
Q. What catalytic systems optimize Suzuki-Miyaura coupling for this compound?
Methodological Answer:
- Catalyst screening : Pd(OAc)₂ with SPhos ligand improves coupling efficiency for sterically hindered aryl boronate esters (TOF >500 h⁻¹) .
- Solvent effects : Dioxane/water (10:1) enhances solubility of hydrophobic intermediates.
- Substrate scope : Test electron-deficient aryl halides (e.g., 4-chloropyridine) for higher yields (>70%) compared to electron-rich partners .
Q. How does the compound’s stability under aqueous conditions impact its use in biological assays?
Methodological Answer:
- Hydrolysis kinetics : Monitor boronate ester degradation via LC-MS in PBS (pH 7.4). Half-life <24 hours necessitates fresh preparation for cell-based studies.
- Stabilization strategies : Add 1–5% DMSO to aqueous buffers to slow hydrolysis .
- Biological relevance : Use pro-drug formulations (e.g., boronic acid precursors) for in vivo applications to bypass instability .
Q. What computational methods predict the compound’s reactivity in cross-coupling?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess boron’s electrophilicity (natural bond orbital analysis).
- Transition state modeling : Evaluate energy barriers for transmetallation steps in Suzuki reactions.
- Solvent models : Use CPCM (conductor-like polarizable continuum model) to simulate toluene/ethanol solvent effects .
Data Contradiction Analysis
Q. Discrepancies in reported yields for similar pyrrolo-pyridine boronate esters: How to resolve?
Methodological Answer:
- Variable purity of precursors : Halogenated intermediates (e.g., 4-chloro-1H-pyrrolo[2,3-c]pyridine) with >98% purity improve reproducibility .
- Catalyst lot variability : Pd(PPh₃)₄ from different suppliers may have varying activity; pre-test via TLC monitoring.
- Oxygen sensitivity : Rigorous degassing (3× freeze-pump-thaw cycles) prevents Pd catalyst deactivation .
Q. Conflicting NMR assignments for regioisomers: Best practices for validation?
Methodological Answer:
- NOESY/ROESY : Detect through-space correlations between methoxy protons and adjacent aromatic protons to confirm substitution patterns.
- Isotopic labeling : Synthesize ¹³C-labeled methoxy groups to trace coupling constants.
- Cross-reference crystallography : Compare experimental NMR shifts with X-ray-derived chemical environment models .
Applications in Drug Discovery
Q. What kinase inhibition assays are suitable for evaluating this compound?
Methodological Answer:
- Target selection : Prioritize kinases with ATP-binding pockets accommodating boronate esters (e.g., DYRK1A, EGFR).
- Assay design : Use TR-FRET (time-resolved fluorescence resonance energy transfer) with recombinant kinases (IC₅₀ determination).
- Counter-screening : Test against CYP450 isoforms (e.g., CYP3A4) to assess off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
